molecular formula C11H12O B3330602 1-(But-3-yn-1-yl)-3-methoxybenzene CAS No. 72559-36-5

1-(But-3-yn-1-yl)-3-methoxybenzene

Cat. No.: B3330602
CAS No.: 72559-36-5
M. Wt: 160.21 g/mol
InChI Key: IMVLKRLZDIIMLC-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yl)-3-methoxybenzene is an organic compound characterized by a benzene ring substituted with a but-3-yn-1-yl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-yn-1-yl)-3-methoxybenzene typically involves the alkylation of 3-methoxybenzene with but-3-yn-1-yl halides under basic conditions. One common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the 3-methoxybenzene, followed by the addition of but-3-yn-1-yl bromide or chloride to form the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar alkylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-yn-1-yl)-3-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using reagents like potassium permanganate (KMnO4) or ozone (O3).

    Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, O3, and other oxidizing agents.

    Reduction: Pd/C, Lindlar’s catalyst, and hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-(But-3-yn-1-yl)-3-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-3-yn-1-yl)-3-methoxybenzene depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

    But-3-yn-1-ylbenzene: Lacks the methoxy group, making it less versatile in substitution reactions.

    3-Methoxyphenylacetylene: Similar structure but with an acetylene group instead of the but-3-yn-1-yl group, affecting its reactivity and applications.

    1-(But-3-yn-1-yl)-4-methoxybenzene: Positional isomer with the methoxy group at the para position, which can influence its chemical behavior and interactions.

Uniqueness: 1-(But-3-yn-1-yl)-3-methoxybenzene is unique due to the combination of the alkyne and methoxy groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

IUPAC Name

1-but-3-ynyl-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-4-6-10-7-5-8-11(9-10)12-2/h1,5,7-9H,4,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVLKRLZDIIMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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